Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of 185.26 g/mol. It is classified as an ester derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocycle. This compound exhibits potential applications in various scientific fields, particularly in organic synthesis and medicinal chemistry.
The synthesis of ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate typically involves the condensation of a carboxylic acid with a substituted amine, followed by cyclization under acidic conditions. One common method includes:
The reaction conditions often require careful control of temperature and pH to promote the desired cyclization while minimizing side reactions. The use of catalysts or specific solvents can enhance yield and purity in laboratory settings. For industrial production, continuous flow reactors are increasingly utilized to optimize reaction conditions and improve efficiency.
The molecular structure of ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate features a pyrrolidine ring with a propan-2-yl group and an ethyl ester functional group attached at the 3-position.
InChI=1S/C10H19NO2/c1-4-13-9(12)10(8(2)3)5-6-11-7-10/h8,11H,4-7H2,1-3H3
IKMRYBGLRUERCT-UHFFFAOYSA-N
Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate primarily involves its interaction with biological molecules, particularly enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing protein activity and function. Understanding these interactions is essential for developing potential therapeutic applications .
Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate is generally characterized by:
Key chemical properties include:
These properties influence its handling and application in synthetic chemistry.
Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate has several notable applications:
The compound's structural characteristics make it valuable in both academic research and industrial applications.
The pyrrolidine ring stands as a cornerstone of medicinal chemistry, with >37 FDA-approved drugs incorporating this nitrogen heterocycle as of 2021 [5]. Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate (C₁₀H₁₉NO₂; SMILES: CCOC(=O)C1(CCNC1)C(C)C) represents a structurally engineered derivative of this privileged scaffold, designed to leverage its three-dimensional complexity for enhanced drug-target interactions [1] [2]. The incorporation of both an ester functionality and an isopropyl substituent at the C3 position distinguishes this compound from simpler pyrrolidine analogs, granting unique steric and electronic properties critical for molecular recognition [2].
Table 1: Comparative Analysis of Pyrrolidine-Based Scaffolds
Molecular Descriptor | Cyclopentane | Pyrrolidine | Pyrrole | Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate |
---|---|---|---|---|
Hybridization | sp³ | sp³ | sp² | sp³ |
Dipole Moment (D) | 0.073 | 1.411 | 2.930 | >2.0* (estimated) |
LogP | 3.000 | 0.459 | 0.750 | 1.82 (calculated) |
PSA (Ų) | 0 | 16.464 | 13.964 | ~40 |
Chiral Centers | 0 | 0 | 0 | 1 |
Stereoisomers | 1 | 1 | 1 | 2 |
Data adapted from pyrrolidine physicochemical profiling [5]; *Estimated via computational modeling
The historical evolution of pyrrolidine chemistry reveals a deliberate shift from planar aromatics (e.g., pyrrole) toward saturated 3D architectures. This compound's emergence aligns with medicinal chemistry's "escape from flatland" paradigm, where its quaternary C3 carbon introduces a chiral center enabling enantioselective synthesis—a critical feature for optimizing target selectivity [5] [10]. Natural product inspirations like nicotine and aegyptolidine A demonstrate how alkyl-substituted pyrrolidines achieve potent bioactivity through stereospecific interactions, providing the rationale for the isopropyl modification in this derivative [5]. The compound's ester group further enables versatile downstream functionalization, positioning it as a multifunctional building block for lead optimization campaigns targeting CNS disorders, antimicrobial agents, and metabolic diseases [8] [10].
Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate directly addresses two fundamental challenges in drug design: metabolic instability and target promiscuity associated with sp²-rich scaffolds. Its sp³-hybridized framework (Fsp³ = 0.4) enhances solubility (predicted LogS = -2.5) compared to flat heterocycles, while reducing protein off-target binding through controlled three-dimensionality [5]. Computational analysis confirms the isopropyl group induces a pseudorotational barrier of ~8 kJ/mol, stabilizing bioactive conformations inaccessible to planar systems [5].
Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate
Adduct | m/z | Predicted CCS (Ų) | Biological Relevance |
---|---|---|---|
[M+H]+ | 186.14887 | 145.0 | Mass spec identification |
[M+Na]+ | 208.13081 | 150.1 | Sodium adduct formation in assays |
[M-H]- | 184.13431 | 145.2 | Deprotonation sites |
[M+NH4]+ | 203.17541 | 166.3 | Ammonium buffer interactions |
[M+H-H2O]+ | 168.13885 | 139.8 | Dehydration product |
Data sourced from PubChem predictions [2]
The gem-disubstitution at C3 (ester + isopropyl) strategically expands pharmacophore space: molecular dynamics simulations show the isopropyl moiety samples hydrophobic pockets through conformational masking, while the ester enables H-bonding (d = 1.98 Å to serine OH groups) [5]. This dual functionality aligns with Goldberg's design principles for sp³-enriched building blocks, where polar surface area (PSA ≈ 40 Ų) and lipophilic surface area (LSA ≈ 110 Ų) achieve optimal balance for membrane permeability [5]. Compared to unsubstituted pyrrolidine, this derivative's steric occupancy increases by 30%, explaining its superior receptor discrimination in kinase profiling studies [8]. The scaffold’s chiral plasticity further enables optimization of binding kinetics; for example, (R)-enantiomers show 5-fold higher α-glucosidase inhibition than (S)-counterparts in analogous compounds [10].
Conformational Sampling Advantages:
These properties collectively overcome the "molecular obesity" prevalent in sp² architectures, as evidenced by the compound's adherence to Lipinski’s rule parameters (MW = 185.26 g/mol, HBD = 1, HBA = 3) despite its increased complexity [2]. Synthetic accessibility via microwave-assisted cyclization (e.g., from N-allyl glycine derivatives) further cements its utility in rapid analog generation for structure-activity relationship (SAR) exploration [5] [8].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9